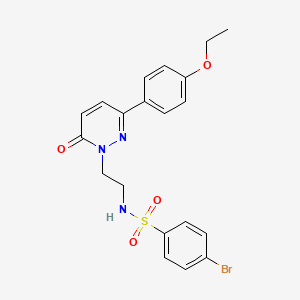

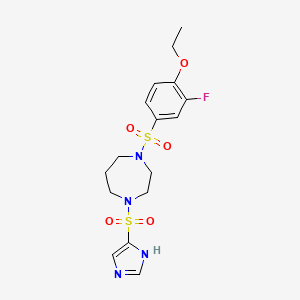

![molecular formula C18H18N6O4 B3010187 2-(4-环丙基-6-氧代嘧啶-1(6H)-基)-N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)乙酰胺 CAS No. 2034322-67-1](/img/structure/B3010187.png)

2-(4-环丙基-6-氧代嘧啶-1(6H)-基)-N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, such as the one , often involves the reaction of aminopyridines with cyanoacetates. A relevant study shows that the reaction between 2-aminopyridine and ethyl cyanoacetate under high pressure leads to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones. This reaction can yield different products depending on the initial pyridine structure and the reaction conditions, such as pressure and the presence of a vacuum. The study also explored the transformation of synthesized isomers, finding that cyanoacetamides can cyclize into pyrido[1,2-a]pyrimidin-2-ones when treated with an alcoholic solution of HCl. Conversely, the pyrimidine ring can open upon sublimation or heating in DMSO .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The compound contains a pyrimidine ring, which is a common feature in many biologically active molecules. The structure of the pyrimidine ring can be modified to yield different isomers, which can have significant effects on the compound's chemical behavior and biological activity. The presence of substituents on the pyrimidine ring, such as a cyclopropyl group or various amide functionalities, can further influence the molecule's properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization and ring-opening, as mentioned earlier. These reactions are influenced by factors such as the chemical environment and the presence of catalysts like HCl. The cyclization of cyanoacetamides into pyrido[1,2-a]pyrimidin-2-ones is an example of such a reaction, which can be induced by acidic conditions. The reverse process, the opening of the pyrimidine ring, can occur under certain conditions, such as heating in DMSO .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like the compound are determined by their molecular structure. The presence of various functional groups, such as amides and oxo groups, can affect the compound's solubility, stability, and reactivity. For instance, the solubility in organic solvents like DMSO can be crucial for the compound's application in biological studies or pharmaceutical development. The stability of the compound under different conditions, such as temperature and pH, is also an important consideration for its practical use .

A specific case study involving a structurally related pyrimidine derivative, NK3201, demonstrated its potential as a chymase inhibitor. NK3201 was shown to prevent intimal hyperplasia in balloon-injured carotid arteries in dogs. The study found that NK3201 significantly reduced chymase activity in the injured arteries without affecting other enzymes like angiotensin-converting enzyme. This suggests that the pyrimidine core, when appropriately substituted, can lead to compounds with significant biological activity, highlighting the importance of the molecular structure in the design of therapeutic agents .

科学研究应用

抗菌和抗真菌应用

一系列嘧啶酮和恶嗪酮衍生物,包括与所讨论化学化合物结构相似的那些,已被合成并评估了它们的抗菌和抗真菌活性。这些化合物是使用柠檬酸作为起始材料开发的,并且显示出与链霉素和夫西地酸等参考药物相当的活性,表明它们作为抗菌剂的潜力 (Hossan 等,2012)。

抗肿瘤活性

多项研究证明了嘧啶衍生物的抗肿瘤潜力。例如,新颖的吡唑并嘧啶衍生物已被合成并显示出显着的抗癌和抗 5-脂氧合酶活性,突出了它们作为抗癌治疗剂的潜力 (Rahmouni 等,2016)。此外,还评价了结合安替比林部分的新杂环的抗菌和抗癌活性,进一步支持了嘧啶衍生物在科学研究中的多功能性 (Bondock 等,2008)。

双重细胞因子调节剂

一种在功能上与查询化合物相关的嘧啶基哌嗪衍生物已被鉴定为双重细胞因子调节剂,能够抑制肿瘤坏死因子-α 的释放,同时增加白细胞介素-10 的释放。该化合物保护小鼠免受内毒素诱导的休克,表明通过调节细胞因子产生来治疗脓毒性休克、类风湿性关节炎和克罗恩病等疾病的新方法 (Fukuda 等,2000)。

作用机制

属性

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c25-14(9-23-10-21-13(8-15(23)26)11-3-4-11)19-6-7-24-17(27)12-2-1-5-20-16(12)22-18(24)28/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,19,25)(H,20,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBCDKCJAFPJMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

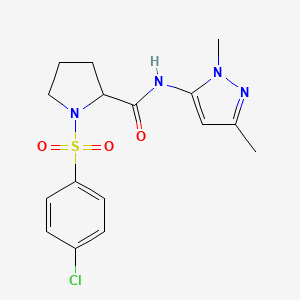

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

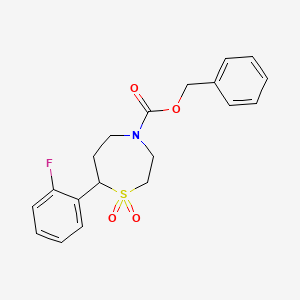

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

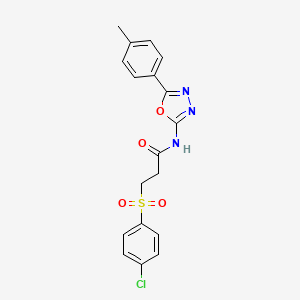

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)